molecular formula C16H13NO3 B10876022 4-[(2-methoxyphenyl)amino]-2H-chromen-2-one

4-[(2-methoxyphenyl)amino]-2H-chromen-2-one

Cat. No.: B10876022
M. Wt: 267.28 g/mol
InChI Key: TWPQJQDKKPQFIL-UHFFFAOYSA-N
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Description

4-(2-METHOXYANILINO)-2H-CHROMEN-2-ONE is a heterocyclic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a 2H-chromen-2-one core structure substituted with a 2-methoxyanilino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-METHOXYANILINO)-2H-CHROMEN-2-ONE typically involves the condensation of 2-methoxyaniline with a suitable coumarin precursor. One common method involves the reaction of 2-methoxyaniline with 4-chloro-2H-chromen-2-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-(2-METHOXYANILINO)-2H-CHROMEN-2-ONE.

Chemical Reactions Analysis

Types of Reactions: 4-(2-METHOXYANILINO)-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced chromen-2-one derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-METHOXYANILINO)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

    4-(2-Methoxyanilino)-2-(methylsulfanyl)quinazoline: Similar structure with a quinazoline core.

    4-(2-Methoxyanilino)benzo[b]thiophene: Contains a benzo[b]thiophene core instead of chromen-2-one.

    4-(2-Methoxyanilino)pyrimidine: Pyrimidine core with similar substitution.

Uniqueness: 4-(2-METHOXYANILINO)-2H-CHROMEN-2-ONE is unique due to its chromen-2-one core, which imparts distinct chemical and biological properties. The presence of the 2-methoxyanilino group enhances its potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

4-(2-methoxyanilino)chromen-2-one

InChI

InChI=1S/C16H13NO3/c1-19-15-9-5-3-7-12(15)17-13-10-16(18)20-14-8-4-2-6-11(13)14/h2-10,17H,1H3

InChI Key

TWPQJQDKKPQFIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

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